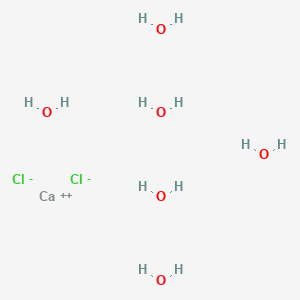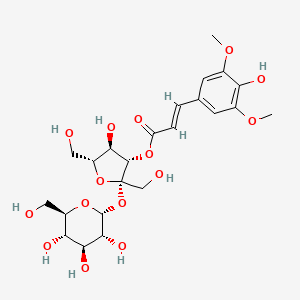
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a potent antibacterial agent known for its effectiveness against Helicobacter pylori, a bacterium associated with gastric and duodenal ulcers . This compound has shown promising potential in the research of gastrointestinal diseases due to its significant antibacterial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone typically involves the reaction of quinolone derivatives with tridecenyl groups under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
化学反応の分析
Types of Reactions
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
科学的研究の応用
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone derivatives and their reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential in treating gastrointestinal diseases, particularly those caused by Helicobacter pylori.
Industry: Utilized in the development of antibacterial agents and pharmaceuticals.
作用機序
The mechanism of action of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone involves inhibiting the growth of Helicobacter pylori by interfering with its cellular processes. The compound targets specific enzymes and pathways essential for bacterial survival, leading to the disruption of bacterial cell function and eventual cell death .
類似化合物との比較
Similar Compounds
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: Another potent antibacterial agent with similar properties and applications.
Quinolone derivatives: A broad class of compounds with varying antibacterial activities and applications.
Uniqueness
This compound stands out due to its specific structure and potent antibacterial activity against Helicobacter pylori. Its unique tridecenyl group contributes to its effectiveness and potential for treating gastrointestinal diseases .
特性
分子式 |
C23H33NO |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6+ |
InChIキー |
HWFYWIVOYBPLQU-VOTSOKGWSA-N |
SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
異性体SMILES |
CCCC/C=C/CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
正規SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
同義語 |
evocarpine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)
![ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B1232511.png)


![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}acetamide](/img/structure/B1232517.png)


![(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-N-(3,4,5-trimethoxyphenyl)cyclohexene-1-carboxamide](/img/structure/B1232522.png)



